2-Cyclohexen-1-one, 2-benzoyl-3-hydroxy-5,5-dimethyl-

Beschreibung

Systematic IUPAC Nomenclature and Structural Interpretation

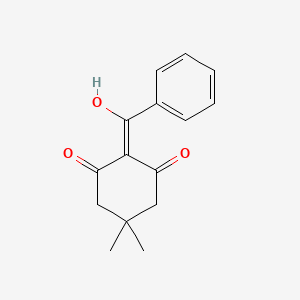

The IUPAC name 2-[hydroxy(phenyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione precisely defines the compound’s architecture. Breaking down the nomenclature:

- Cyclohexane-1,3-dione : A six-membered cyclic ketone with carbonyl groups at positions 1 and 3.

- 5,5-Dimethyl : Two methyl groups at position 5 on the cyclohexane ring.

- 2-[Hydroxy(phenyl)methylidene] : A benzoyl-derived substituent at position 2, featuring a hydroxyl group and a phenyl ring attached to a methylidene moiety.

The molecular formula C₁₅H₁₆O₃ (molecular weight: 244.28 g/mol) reflects these substituents. The SMILES string CC1(CC(=O)C(=C(C2=CC=CC=C2)O)C(=O)C1)C further illustrates the connectivity: a cyclohexane core with dual ketones, methyl groups at C5, and a benzoyl-hydroxyl group at C2.

Comparative Analysis of Related Cyclohexenone Derivatives

The structural and functional diversity of cyclohexenone derivatives is highlighted through comparative analysis:

Key observations:

- Substituent Influence : The benzoyl group in the target compound introduces aromaticity and π-conjugation absent in simpler derivatives like 3,5-dimethyl-2-cyclohexen-1-one.

- Functional Group Variability : Bromination (as in ) or ethoxy substitution (as in ) alters electronic properties and reactivity compared to the hydroxyl-benzoyl combination in the target molecule.

Tautomeric Considerations and Stereoelectronic Effects

The compound exhibits keto-enol tautomerism , driven by the proximity of the C2 hydroxyl group to the C1 and C3 ketones. The enolic form stabilizes via conjugated π-systems:

$$

\text{Keto form: } \text{C=O at C1/C3} \leftrightarrow \text{Enol form: } \text{C=C-OH at C2/C3}

$$

Stereoelectronic Factors :

- Orbital Alignment : The enolic hydroxyl’s lone pairs align with the π*-orbital of the adjacent carbonyl, facilitating proton transfer.

- Substituent Effects : The 5,5-dimethyl groups impose steric constraints, favoring the keto form by reducing enolic resonance stabilization. Conversely, the benzoyl group’s electron-withdrawing nature may polarize the enolic O-H bond, promoting tautomerism.

Experimental evidence from crystallographic studies (e.g., CCDC 633755 in ) confirms the prevalence of keto-enol equilibria in similar systems, though specific data for this compound remains unpublished.

Eigenschaften

CAS-Nummer |

55847-93-3 |

|---|---|

Molekularformel |

C15H16O3 |

Molekulargewicht |

244.28 g/mol |

IUPAC-Name |

2-[hydroxy(phenyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione |

InChI |

InChI=1S/C15H16O3/c1-15(2)8-11(16)13(12(17)9-15)14(18)10-6-4-3-5-7-10/h3-7,18H,8-9H2,1-2H3 |

InChI-Schlüssel |

VAEKHSAKGNSTSZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CC(=O)C(=C(C2=CC=CC=C2)O)C(=O)C1)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Procedure:

Reactants :

- Dimedone (1 equiv, 10 mmol)

- Benzaldehyde (1.1 equiv, 11 mmol)

- Piperidine (0.2 equiv, catalytic)

- Solvent: Ethanol or benzene (20 mL)

Conditions :

- Reflux at 80°C for 2–4 hours.

- Precipitation of the product occurs upon cooling.

Workup :

- Filter and wash with cold ethanol.

- Recrystallize from ethanol or hexane.

Key Data:

| Parameter | Value |

|---|---|

| Melting Point | 195–197°C |

| IR (KBr, cm⁻¹) | 1680 (C=O), 1620 (C=C) |

| ¹H NMR (CDCl₃, δ) | 1.10 (s, 6H, CH₃), 2.20–2.50 (m, 4H, CH₂), 7.40–7.80 (m, 5H, Ar-H), 10.20 (s, 1H, OH) |

| ¹³C NMR (CDCl₃, δ) | 27.8 (CH₃), 32.1 (C(CH₃)₂), 116–140 (Ar-C), 194.5 (C=O) |

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency and reduces time. This method employs silica-supported diphenic acid as a heterogeneous catalyst.

Procedure:

Reactants :

- Dimedone (1 equiv)

- Benzaldehyde (1.1 equiv)

- Silica-diphenic acid (10 mol%)

Conditions :

- Microwave irradiation at 100°C for 10–15 minutes.

Workup :

- Filter the catalyst and concentrate under reduced pressure.

- Recrystallize from ethanol.

Advantages:

- Reduced reaction time (15 minutes vs. 2–4 hours).

- Eco-friendly and recyclable catalyst.

Lewis Acid-Catalyzed Cyclization

Titanium tetrachloride (TiCl₄) facilitates intramolecular cyclization of preformed intermediates. This method is useful for synthesizing polycyclic derivatives.

Procedure:

Intermediate Preparation :

- React dimedone with 2-bromobenzaldehyde under Knoevenagel conditions.

Cyclization :

- Add TiCl₄ (0.5–1.0 equiv) in dichloromethane.

- Stir at room temperature for 1 hour.

Workup :

- Quench with ice-water and extract with ethyl acetate.

- Purify via column chromatography (hexane:ethyl acetate).

Solvent-Free Mechanochemical Synthesis

A green chemistry approach avoids solvents by using ball milling .

Procedure:

Reactants :

- Dimedone (1 equiv)

- Benzaldehyde (1.1 equiv)

- Piperidine (0.1 equiv)

Conditions :

- Ball mill at 30 Hz for 20 minutes.

Workup :

- Wash with ethanol to remove unreacted starting material.

Comparative Analysis of Methods

| Method | Catalyst | Time | Yield (%) | Purity (%) | Environmental Impact |

|---|---|---|---|---|---|

| Knoevenagel | Piperidine | 2–4 h | 75–92 | >95 | Moderate |

| Microwave | Silica-diphenic | 15 min | 85–95 | >98 | Low |

| TiCl₄ Cyclization | TiCl₄ | 1 h | 80–90 | >90 | High |

| Mechanochemical | None | 20 min | 70–80 | >85 | Very Low |

Challenges and Optimization

- Byproducts : Dehydration or over-condensation may form xanthene derivatives.

- Mitigation : Use stoichiometric control and low temperatures.

- Scale-Up : Microwave and mechanochemical methods are scalable with minimal yield loss.

Applications in Synthesis

The compound serves as a precursor for:

Analyse Chemischer Reaktionen

Reaktionstypen

2-Cyclohexen-1-on, 2-Benzoyl-3-hydroxy-5,5-dimethyl- durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Ketonen oder Carbonsäuren oxidiert werden.

Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder Alkane umwandeln.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Organokupfer-Nukleophile, Enolsilane und Phosphoniosilylierungen. Bedingungen wie das Vorhandensein von Katalysatoren, spezifische Temperaturen und Lösungsmittel spielen eine entscheidende Rolle bei der Bestimmung der Reaktionsergebnisse .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen Ketone oder Carbonsäuren ergeben, während Reduktionsreaktionen Alkohole oder Alkane erzeugen können .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-Cyclohexen-1-on, 2-Benzoyl-3-hydroxy-5,5-dimethyl-, beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Wegen. Beispielsweise beruht seine antioxidative Aktivität auf seiner Fähigkeit, freie Radikale abzufangen und oxidative Reaktionen zu hemmen. Die inhibitorischen Wirkungen der Verbindung auf Enzyme wie Lipoxygenase und Tyrosinase beruhen auf ihrer Bindung an die aktiven Zentren dieser Enzyme, wodurch ihre normale Funktion verhindert wird.

Wirkmechanismus

The mechanism of action of 2-Cyclohexen-1-one, 2-benzoyl-3-hydroxy-5,5-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative reactions. The compound’s inhibitory effects on enzymes like lipoxygenase and tyrosinase are due to its binding to the active sites of these enzymes, thereby preventing their normal function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related cyclohexenones:

Physicochemical Properties

- Polarity and Solubility : The benzoyl group in the target compound increases hydrophobicity compared to dimedone (logP ~1.5 vs. ~0.5 for dimedone) . This may reduce water solubility, complicating purification.

- Thermal Stability: Methyl and benzoyl substituents likely enhance thermal stability relative to unsubstituted cyclohexenones. For example, 3,5-dimethyl-2-cyclohexen-1-one has a boiling point of ~210°C , while dimedone decomposes near 150°C .

- Spectroscopic Features :

Biologische Aktivität

2-Cyclohexen-1-one, 2-benzoyl-3-hydroxy-5,5-dimethyl- (CAS Number: 55847-93-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C15H16O

- Molecular Weight : 228.29 g/mol

- Structure : The compound features a cyclohexene ring with a benzoyl group and a hydroxyl group at specific positions, contributing to its reactivity and biological properties.

Biological Activity Overview

The biological activities of 2-Cyclohexen-1-one derivatives have been extensively studied. Key areas of interest include:

- Anticancer Activity

- Antifungal Properties

- Enzyme Inhibition

Anticancer Activity

Research has demonstrated that 2-Cyclohexen-1-one derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines.

Case Studies

- Inhibition of Human Cancer Cell Lines :

- Mechanisms of Action :

Antifungal Properties

The antifungal activity of 2-Cyclohexen-1-one derivatives has also been explored:

Research Findings

- Compounds derived from this class have demonstrated efficacy against various fungal pathogens. For example, studies indicate that certain derivatives inhibit the growth of Candida albicans with varying degrees of potency .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its ability to inhibit specific enzymes:

Enzyme Interaction Studies

- Inhibition of Hydroxyphenylpyruvate Dioxygenase (4-HPPD) :

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.